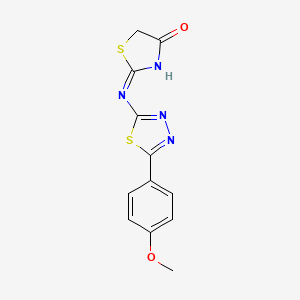
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that features a purine base attached to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The starting materials often include purine derivatives and tetrahydropyran intermediates. Key steps may involve:
Nucleophilic substitution: reactions to introduce the purine base.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the purine ring can lead to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Dihydropurine derivatives.
Substitution products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Provides insights into the behavior of purine derivatives.
Biology
Enzyme inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Biomolecular interactions: Studied for its interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents for diseases such as cancer and viral infections.
Diagnostic tools: Used in the design of probes for detecting specific biomolecules.
Industry
Chemical manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors and biocatalysts.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition. The purine base can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5R)-2-(6-Hydroxy-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a hydroxyl group instead of a thiol group.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a thiol group.
Uniqueness
The presence of the thiol group in (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol imparts unique chemical reactivity, making it a valuable compound for specific applications such as enzyme inhibition and the formation of disulfide bonds.
Propiedades
Fórmula molecular |
C10H12N4O4S |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6+,7-,10-/m1/s1 |
Clave InChI |
BPIINOQXEGAJIX-GAWUUDPSSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


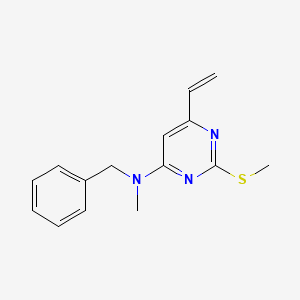
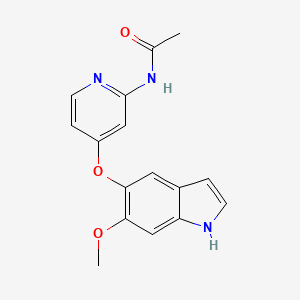
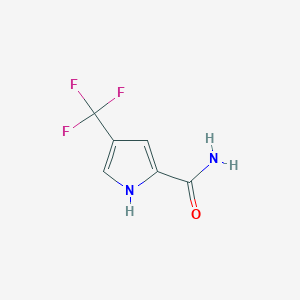
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
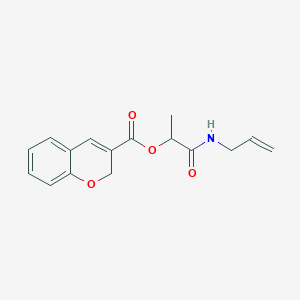
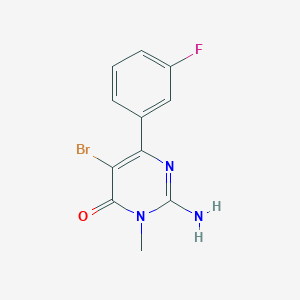
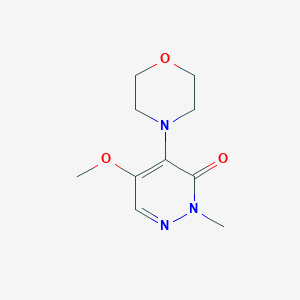
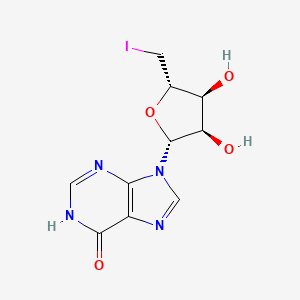
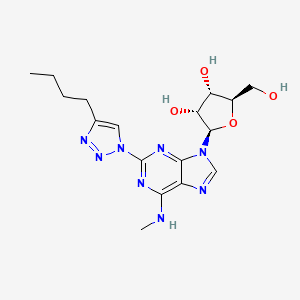

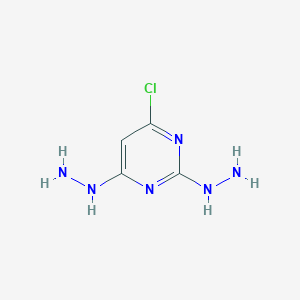

![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
